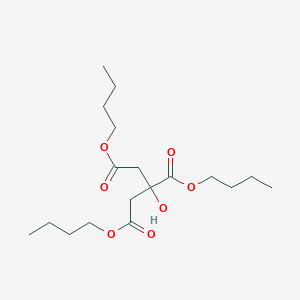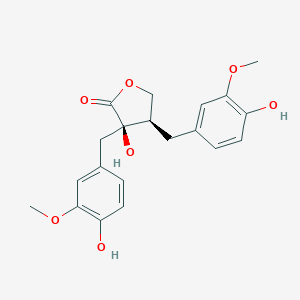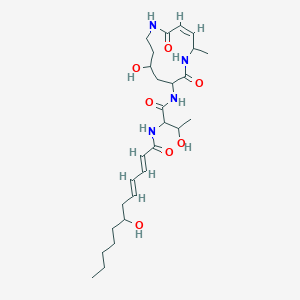
4-(t-ブチルジメチルシリルオキシ)ベンズアルデヒド
概要
説明
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C13H20O2Si and its molecular weight is 236.38 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
4-(t-ブチルジメチルシリルオキシ)ベンズアルデヒド: は、特に複雑な分子の構築における有機合成において貴重な試薬です。 これは、tert-ブチルジメチルシリル (TBDMS) 保護基を導入するために使用されます 。このシリルエーテルは、アルコールの保護基として役立ち、穏やかな酸性条件下で選択的に脱保護することができます。その適用は、選択的な脱保護が要求される多段階合成経路において重要です。
医薬品研究
医薬品研究では、この化合物は医薬品中間体の合成に適用されています。 TBDMS基は、さまざまな条件下で安定であるため、複雑な反応中に特定の官能基を変化させずに残す必要がある、感受性の高い医薬品化合物の合成に使用できます 。
材料科学
4-(t-ブチルジメチルシリルオキシ)ベンズアルデヒド: は、シリコン含有ポリマーや樹脂の前駆体として、材料科学で役割を果たしています。 これらの材料は、熱安定性、耐薬品性、機械的強度などの独自の特性を示しており、コーティング、接着剤、複合材料に適しています 。
分析化学
分析化学では、それはさまざまな有機化合物の分析のための誘導体化剤として使用されます。 TBDMS基の導入は、いくつかの非揮発性化合物の揮発性を高め、ガスクロマトグラフィーによる分析を可能にすることができます 。
農薬研究
この化合物は、農薬の合成に関与しています。 保護的なTBDMS基は、特に合成プロセス中に感受性の高いヒドロキシル基を保護する、農薬や除草剤の合成に役立ちます 。
バイオテクノロジー研究
バイオテクノロジーでは、4-(t-ブチルジメチルシリルオキシ)ベンズアルデヒドは、生体分子の修飾に使用されます。 これは、糖や配糖体のヒドロキシル基を保護するために使用でき、これは炭水化物系生体高分子の研究に不可欠です 。
特性
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACWSBWCLJXKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446892 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120743-99-9 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)


